molecular formula C22H17N3O2 B2828987 2-methyl-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide CAS No. 887197-64-0

2-methyl-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide

Cat. No.: B2828987
CAS No.: 887197-64-0
M. Wt: 355.397
InChI Key: YRACKUQUTDCSKZ-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of acylanilides. This compound features a quinoxalinyl group, a bicyclic heterocycle containing nitrogen and oxygen atoms, and a phenyl group linked to an oxygen atom. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-methyl-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide involves the condensation of phenoxyacetic acid and 2-(3-oxo-4H-quinoxalin-2-yl)aniline. The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-methyl-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline derivatives with different functional groups .

Scientific Research Applications

This compound has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral properties . In medicine, it is explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities . Additionally, it has industrial applications, such as in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide involves its interaction with enzymes due to the presence of the amide bond, which can mimic the natural substrates of enzymes. It may also act as a kinase inhibitor if the quinoxalinyl ring adopts a specific conformation that allows it to bind to the active site of kinases, enzymes involved in cellular signaling.

Comparison with Similar Compounds

2-methyl-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide can be compared with other similar compounds, such as quinazolinone and quinazoline derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, quinazolinone derivatives are known for their broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties . Other similar compounds include quinoxaline derivatives, which also exhibit diverse biological activities .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

2-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-14-8-2-3-9-15(14)21(26)24-17-11-5-4-10-16(17)20-22(27)25-19-13-7-6-12-18(19)23-20/h2-13H,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRACKUQUTDCSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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